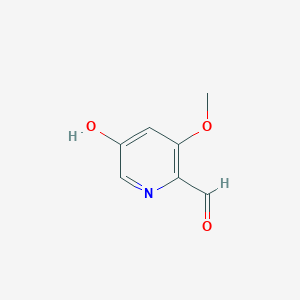
2-(Methylthio)-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylthio)-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)ethanone is a complex organic compound that features a unique combination of functional groups, including a methylthio group, an imidazole ring, and a piperidine ring. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine derivative.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the imidazole intermediate.
Attachment of the Methylthio Group: The methylthio group is introduced through a thiolation reaction, where a methylthiolating agent reacts with the intermediate compound.
Final Coupling: The final step involves coupling the imidazole-piperidine intermediate with an ethanone derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents like bromine or alkylating agents like methyl iodide are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated piperidine derivatives.
Scientific Research Applications
2-(Methylthio)-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Methylthio)-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in enzyme active sites, while the piperidine ring may interact with receptor proteins, modulating their activity. The methylthio group can also participate in redox reactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)propanone: Similar structure but with a propanone moiety instead of ethanone.
2-(Methylthio)-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)butanone: Similar structure but with a butanone moiety instead of ethanone.
Uniqueness
2-(Methylthio)-1-(2-(4-phenyl-1H-imidazol-2-yl)piperidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H21N3OS |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-methylsulfanyl-1-[2-(5-phenyl-1H-imidazol-2-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C17H21N3OS/c1-22-12-16(21)20-10-6-5-9-15(20)17-18-11-14(19-17)13-7-3-2-4-8-13/h2-4,7-8,11,15H,5-6,9-10,12H2,1H3,(H,18,19) |
InChI Key |
PZOFPKPOASBKLA-UHFFFAOYSA-N |
Canonical SMILES |
CSCC(=O)N1CCCCC1C2=NC=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


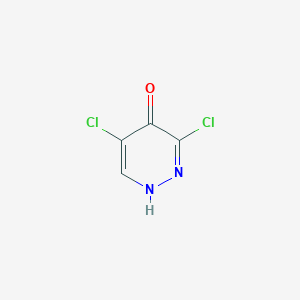
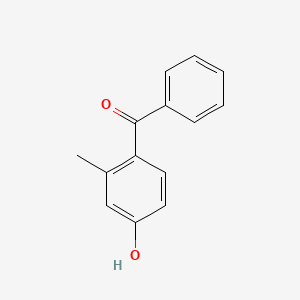
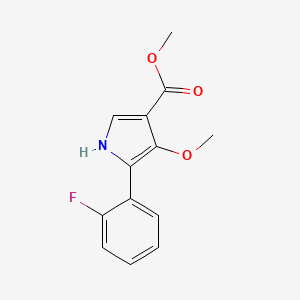

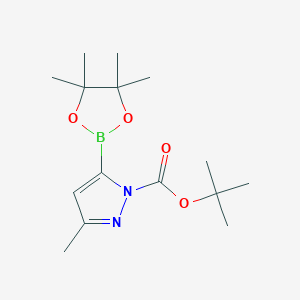
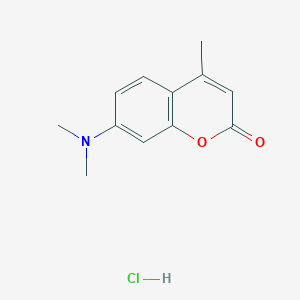
![6-Fluoro-1,9-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12976118.png)
![methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B12976119.png)
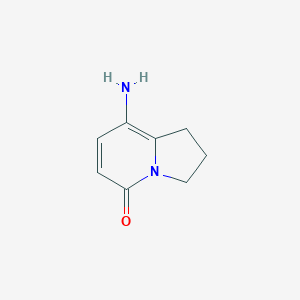
![6-(4-Bromobenzyl)-3-isopropyl-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B12976131.png)

![N,N,2-trimethyl-5-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)benzenesulfonamide](/img/structure/B12976163.png)

